molecular formula C16H17NO B12147865 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone CAS No. 4673-45-4

1,3-Dibutyltetrahydro-2(1H)-pyrimidinone

Cat. No.: B12147865
CAS No.: 4673-45-4
M. Wt: 239.31 g/mol
InChI Key: LIEINIMOJFWECY-UHFFFAOYSA-N
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Description

1,3-Dibutyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound with a pyrimidinone core structure This compound is characterized by the presence of two butyl groups attached to the nitrogen atoms in the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone typically involves the reaction of butylamine with a suitable precursor such as a diketone or an aldehyde. One common method is the cyclization of N,N-dibutylurea with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyltetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, tetrahydropyrimidine derivatives, and various substituted pyrimidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dibutyltetrahydro-2(1H)-pyrimidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyltetrahydro-2(1H)-pyrimidinone
  • 1,3-Diethyltetrahydro-2(1H)-pyrimidinone
  • 1,3-Dipropyltetrahydro-2(1H)-pyrimidinone

Uniqueness

1,3-Dibutyltetrahydro-2(1H)-pyrimidinone is unique due to the presence of butyl groups, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl groups provide different steric and electronic effects, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(2-phenylethyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEINIMOJFWECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412165
Record name AC1NR7KN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-45-4
Record name AC1NR7KN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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